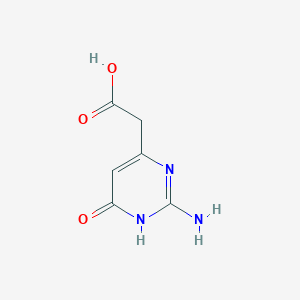

(2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid

Descripción general

Descripción

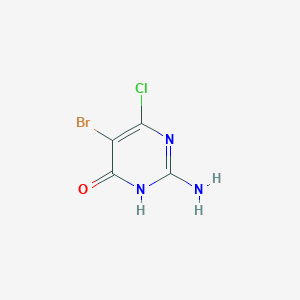

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography and hydrogen deuterium exchange studies . These techniques provide insights into the structural dynamics of the compound.Chemical Reactions Analysis

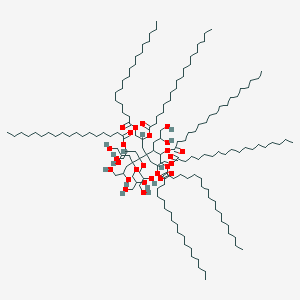

The chemical reactions involving a compound can be analyzed based on the change in the amount of a reactant or product per unit time . For instance, the oxidation of iron(II) to iron(III) by hydrogen peroxide in the presence of an acid is an example of a chemical reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using quantum chemical modeling. This approach provides insights into the hydrogen bonding in the compound, which is key to understanding its properties .Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

A study by Chui et al. (2004) discusses the preparation of related compounds from 2-aminopyridines, focusing on their molecular conformations based on NMR spectral and X-ray data. This highlights the compound's significance in structural chemistry research and its potential as a precursor for various derivatives (Chui et al., 2004).

Regiospecific Synthesis and Biological Significance

Prajapati et al. (2007) demonstrated an environmentally friendly synthesis of novel dihydropyrimido[4,5-d]pyrimidine derivatives, showcasing the compound's relevance in green chemistry and its biological implications (Prajapati et al., 2007).

Cyanoacetylation of Aminopyrimidines

Research by Quiroga et al. (2008) on cyanoacetylation of aminopyrimidines with cyanoacetic acid and acetic anhydride illustrates the compound's utility in organic synthesis and modification of pyrimidines, affecting their chemical properties and potential applications (Quiroga et al., 2008).

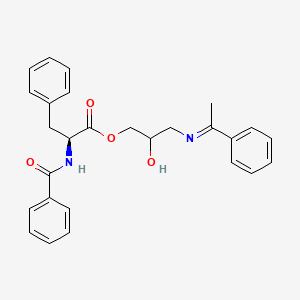

Conformational Analysis and Foldamer Construction

Luppi et al. (2004) conducted a synthesis and conformational analysis of homo-oligomers derived from related structures, indicating the role of these compounds in designing new types of conformationally constrained tools for beta-pseudopeptide foldamers, relevant in medicinal chemistry and drug design (Luppi et al., 2004).

Antimicrobial Activities and Novel Derivatives

Sabry et al. (2013) explored the synthesis and antimicrobial activities of imide and Schiff's base derivatives, showcasing the compound's importance in developing new antimicrobial agents and its role in addressing challenges in pharmaceutical research (Sabry et al., 2013).

Safety and Hazards

The safety and hazards associated with a compound can be assessed based on its physical and chemical properties, as well as its interactions with other substances. A detailed risk assessment exercise using safety data sheets can provide information on practical measures such as emergency procedures and waste disposal .

Direcciones Futuras

The future directions in the study of a compound can be inferred from the current state of research and the potential applications of the compound. For instance, advancements in technology and technical expertise are enabling researchers to deliver safer and more effective treatments to cancers of the brain, spine, head, and neck .

Mecanismo De Acción

Target of Action

The primary target of (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid is a non-receptor tyrosine-protein kinase . This protein plays a crucial role in many key processes linked to cell growth and survival .

Mode of Action

This compound interacts with its target, the non-receptor tyrosine-protein kinase, leading to changes in the cell’s cytoskeleton remodeling in response to extracellular stimuli . This interaction can influence cell motility .

Biochemical Pathways

The compound affects the biochemical pathways related to cell growth and survival

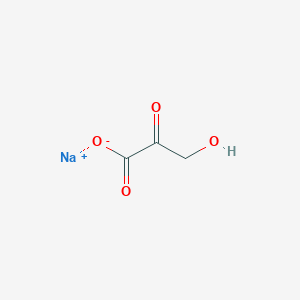

Pharmacokinetics

Similar compounds have been shown to exhibit ph-responsive self-assembling behavior in an aqueous solution , which may impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to changes in cell growth and survival . By interacting with the non-receptor tyrosine-protein kinase, it can influence the cell’s cytoskeleton remodeling and cell motility .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of this compound . For instance, its self-assembling behavior in an aqueous solution is pH-responsive .

Propiedades

IUPAC Name |

2-(2-amino-6-oxo-1H-pyrimidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c7-6-8-3(2-5(11)12)1-4(10)9-6/h1H,2H2,(H,11,12)(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUONTBACKPJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288219 | |

| Record name | (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6943-68-6 | |

| Record name | NSC54777 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Amino-6-oxo-3,6-dihydropyrimidin-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-[(2S,8R,19S)-14-Hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid](/img/structure/B1496030.png)

![(1'S,3S,3'R,7R,7'R,9'S,10'S)-12'-Acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione](/img/structure/B1496040.png)

![1,1'-Bis[3-(trimethylammonio)propyl]-4,4'-bipyridinium Tetrachloride Dihydrate](/img/structure/B1496053.png)